N-benzylnonadecan-10-amine
Overview
Description
N-benzylnonadecan-10-amine is an organic compound characterized by the presence of a long aliphatic chain and a benzyl group attached to an amine functional group. This compound is part of the amine family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. Amines are known for their nucleophilicity and basicity, making them valuable in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-benzylnonadecan-10-amine can be synthesized through several methods. One common approach is the reductive amination of nonadecan-10-one with benzylamine. This reaction typically involves the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include mild temperatures and atmospheric pressure to ensure high yield and selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the production process, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: N-benzylnonadecan-10-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds under specific conditions.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various benzyl-substituted derivatives.
Scientific Research Applications
N-benzylnonadecan-10-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of amine-related biological processes and enzyme interactions.
Industry: this compound is used in the production of polymers, catalysts, and other functional materials
Mechanism of Action
The mechanism of action of N-benzylnonadecan-10-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The benzyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
- N-benzylhexadecan-10-amine
- N-benzylheptadecan-10-amine
- N-benzylpentadecan-10-amine
Comparison: N-benzylnonadecan-10-amine is unique due to its longer aliphatic chain, which can influence its physical properties, such as melting point and solubility. The longer chain also affects its interaction with biological membranes and proteins, potentially enhancing its efficacy in certain applications compared to shorter-chain analogs .
Properties
IUPAC Name |
N-benzylnonadecan-10-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H47N/c1-3-5-7-9-11-13-18-22-26(23-19-14-12-10-8-6-4-2)27-24-25-20-16-15-17-21-25/h15-17,20-21,26-27H,3-14,18-19,22-24H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOQLXWVDPILNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCCC)NCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H47N | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20954172 | |
Record name | N-Benzylnonadecan-10-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20954172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.7 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3241-25-6 | |
Record name | NSC30886 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30886 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzylnonadecan-10-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20954172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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